2-(4-Chlorophenyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGMDOVGFNZDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408961 | |
| Record name | 2-(4-chlorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62243-66-7 | |
| Record name | 2-(4-chlorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Chlorophenyl Morpholine and Analogues
Established Synthetic Pathways for the Morpholine (B109124) Ring System with 4-Chlorophenyl Substitution
The formation of the 2-(4-chlorophenyl)morpholine scaffold relies on several foundational synthetic strategies, including cyclization reactions of linear precursors and the functionalization of pre-formed morpholine rings.
Annulation Reactions Utilizing 1,2-Amino Alcohols for Morpholine Formation
Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a cornerstone of morpholine synthesis. A prominent approach involves the cyclization of 1,2-amino alcohols. Lewis acid-catalyzed reactions provide an effective route for this transformation. For instance, the synthesis of 2-(4-chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine has been achieved by reacting an N-protected amino alcohol, specifically N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, with 4-chlorostyrene. nih.gov This reaction is catalyzed by Indium(III) triflate (In(OTf)₃) in the presence of N-Bromosuccinimide (NBS), followed by base-mediated cyclization. nih.gov The process demonstrates a powerful method for constructing the 2-aryl-substituted morpholine ring system with high efficiency. nih.gov
This strategy is versatile, allowing for the synthesis of various substituted morpholines. researchgate.net The reaction proceeds through the formation of a halonium ion intermediate, which is then attacked intramolecularly by the nitrogen or oxygen of the amino alcohol, leading to the formation of the heterocyclic ring. nih.gov
Table 1. Lewis Acid-Catalyzed Synthesis of 2-Aryl-4-sulfonylmorpholines nih.gov
| Amino Alcohol Substrate | Alkene Reagent | Catalyst/Reagents | Product | Yield |
|---|---|---|---|---|
| N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | 4-Fluorostyrene | In(OTf)₃, NBS, DBU | 2-(4-Fluorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine | 92% |
| N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | 4-Chlorostyrene | In(OTf)₃, NBS, DBU | 2-(4-Chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine | 88% |
| N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | 4-Bromostyrene | In(OTf)₃, NBS, DBU | 2-(4-Bromophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine | 84% |
Direct Amination Approaches for this compound
Direct amination involves the introduction of the morpholine moiety onto a substrate through the formation of a carbon-nitrogen bond. This can be achieved via nucleophilic substitution reactions where morpholine acts as the amine source. For example, in the synthesis of purine (B94841) derivatives, 6-chloro-9H-purine can be reacted with morpholine to form 4-(9H-purin-6-yl)morpholine. rsc.org This principle can be applied to substrates containing a suitable leaving group on a carbon atom destined to be part of a larger molecule, effectively installing the morpholine ring in a single step.
Alkylation Reactions in Morpholine Synthesis
Alkylation reactions are fundamental in synthesizing derivatives of this compound. A notable method involves the alkylation of morpholine with a nitrogen-containing heterocyclic compound, such as 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole. google.com This reaction is conducted at elevated temperatures (120 to 200 °C) under acidic catalysis, yielding N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide, a derivative that contains the core structure. google.com The process can be performed without a solvent or in low-polar aprotic solvents. google.com
The synthesis can also be approached in two stages starting from commercially available 4-chlorobenzonitrile. First, the nitrile reacts with 2-aminoethanol to form the 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole intermediate, which is then used to alkylate morpholine. google.com
Table 2. Alkylation of Morpholine for Derivative Synthesis google.com
| Reactant 1 | Reactant 2 (Alkylating Agent) | Catalyst | Temperature | Pressure |
|---|---|---|---|---|
| Morpholine | 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole | Proton acids (0.001 to 0.1 mol per mol of morpholine) | 120-200 °C | Atmospheric or elevated |
Condensation Reactions for Morpholine Derivative Formation
Condensation reactions, where two molecules join with the loss of a small molecule like water or HCl, are employed to build complex molecules containing the morpholine scaffold. For instance, new 1,2,4-triazole (B32235) derivatives bearing a morpholine moiety can be synthesized through a multi-step process that includes a condensation step. mdpi.com A key intermediate, 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, can be elaborated and subsequently reacted in a Mannich-type condensation with formaldehyde (B43269) and morpholine to yield the final product. mdpi.com
Another example involves the Knoevenagel condensation of ketones with thiohydantoin derivatives which can then be further functionalized with morpholine. bibliotekanauki.pl These reactions are crucial for creating larger, more complex structures where the morpholine ring is an essential component. mdpi.com
Advanced Synthetic Strategies for Complex this compound Derivatives
For the synthesis of more intricate derivatives, advanced multicomponent reactions and named reactions are utilized, enabling the efficient assembly of complex molecular architectures.
Hantzsch Reaction Applications in Synthesis of this compound Derivatives
The Hantzsch reaction, a multicomponent reaction, has been adapted for the synthesis of complex thiazole (B1198619) derivatives that incorporate both a morpholine and a 4-chlorophenyl group. researchgate.netlpnu.uanuph.edu.ua In this approach, N-(morpholin-4-yl)-N'-arylthioureas are condensed with α-bromoacetophenones in an alcohol solvent. researchgate.netlpnu.ua
Specifically, hydrobromides of N-[4-(4¹-chlorophenyl)-2-R-phenyliminothiazol-3-yl]-morpholine are obtained by boiling equimolar amounts of the corresponding asymmetric thiourea (B124793) with α-bromo-4-chloroacetophenone. nuph.edu.ua These hydrobromide salts can then be neutralized to afford the free bases. researchgate.netlpnu.ua This method provides satisfactory yields (74-87%) within a relatively short reaction time of 1-3 hours. nuph.edu.ua The structure of the resulting complex morpholine derivatives, such as N-[4-(4¹-chlorophenyl)-2-(4'-chlorophenylimino)thiazol-3-yl]-morpholine, has been confirmed using advanced spectroscopic techniques. nuph.edu.ua
Table 3. Hantzsch Synthesis of Morpholine-Thiazole Derivatives nuph.edu.ua
| Thiourea Precursor | α-Haloketone | Reaction Conditions | Product Type | Yield Range |
|---|---|---|---|---|
| Asymmetric N-morpholinyl-N'-arylthioureas | α-bromo-4-chloroacetophenone | Ethanol, boiling | N-[4-(4¹-chlorophenyl)-2-R-phenyliminothiazol-3-yl]-morpholine hydrobromides | 74-87% |
| Asymmetric N-morpholinyl-N'-arylthioureas | α-chloroacetone | Ethanol, boiling | N-[4-methyl-2-R-phenyliminothiazol-3-yl]-morpholine hydrochlorides | 74-87% |
Microwave-Assisted Synthesis Techniques for Morpholine-Based Compounds
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net In the context of morpholine-based compounds, microwave irradiation has been successfully employed to accelerate the synthesis of various derivatives.
One notable application involves the synthesis of morpholine-based chalcones. nih.govmdpi.com In a comparative study, chalcones were synthesized by reacting substituted acetophenones with various benzaldehydes in a basic ethanolic solvent at 80°C under microwave irradiation. nih.gov This method was compared with conventional synthesis, demonstrating that the microwave-assisted approach significantly reduces reaction time while improving product yield. researchgate.netnih.gov
Another example is the microwave-supported one-pot reaction for the synthesis of 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives. researchgate.net This method utilizes a solid base catalyst, MgO, in an environmentally friendly solvent, ethanol. The use of microwave irradiation in this one-pot reaction simplifies the process, shortens the reaction time to one hour compared to ten hours for conventional methods, and results in yields ranging from 55-76%. researchgate.net This approach aligns with green chemistry principles by saving energy and using less toxic starting materials. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Morpholine-Based Chalcones An interactive data table should be generated here.
| Method | Reaction Time | Product Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate | nih.gov |
| Microwave Irradiation | Minutes to 1 hour | High (55-76%) | nih.govresearchgate.net |
Lewis Acid-Catalyzed Approaches in Morpholine Synthesis
Lewis acid catalysis offers a versatile and efficient strategy for the synthesis of morpholines. These catalysts can activate substrates and promote cyclization reactions under mild conditions.
A practical strategy for morpholine synthesis involves a Lewis acid-catalyzed halo-etherification process. nih.govacs.orgnih.gov This method employs widely available alkenes and a Lewis acid, such as Indium(III) triflate (In(OTf)₃), to generate a halonium intermediate that subsequently undergoes cyclization to form the morpholine ring. nih.gov This approach is notable for its exceptional regioselectivity with both activated and unactivated olefins. nih.govacs.orgnih.gov
Another innovative approach combines an inexpensive organic photocatalyst with a Lewis acid additive in a continuous flow system for the synthesis of substituted morpholines. acs.orgorganic-chemistry.org This photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents is facilitated by the Lewis acid, which helps to form an amine radical cation that is crucial for the catalytic cycle. acs.org
Boron trifluoride etherate (BF₃·OEt₂) has also been utilized as a Lewis acid to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, leading to the formation of morpholines in good yields. organic-chemistry.org
Table 2: Lewis Acids in Morpholine Synthesis An interactive data table should be generated here.
| Lewis Acid | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| In(OTf)₃ | Halo-etherification | High regioselectivity | nih.gov |
| Organic Photocatalyst + Lewis Acid Additive | Photocatalytic coupling | Continuous flow, inexpensive catalyst | acs.org |
| BF₃·OEt₂ | Intramolecular hydroalkoxylation | Good yields | organic-chemistry.org |
Formation of Amide Bonds and Acetylation in N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide Synthesis
The formation of amide bonds is a fundamental transformation in organic synthesis. The synthesis of N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide involves the creation of an amide linkage. While direct synthesis details for this specific compound are not prevalent in the provided search results, general principles of amide bond formation and acetylation are highly relevant.
Amide bonds can be formed through various methods, including the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). masterorganicchemistry.com The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) allows for the formation of amides from carboxylic acids and amines under mild conditions by activating the carboxylic acid. masterorganicchemistry.com
A metal-free, one-pot, two-step protocol for converting nitroarenes directly to N-aryl amides has been developed. This involves the reduction of the nitro group followed by the addition of an anhydride to form the corresponding N-aryl carboxamide. researchgate.net Another sustainable method involves the reductive amidation of nitroarenes with acyl saccharins in aqueous media, which is an atom-efficient process that avoids column chromatography and provides high yields. researchgate.net
Biocatalytic approaches using enzymes like acyltransferase from Mycobacterium smegmatis (MsAcT) offer a green alternative for N-acylation. unimi.it This enzyme can catalyze the acetylation of primary amines in water at room temperature with excellent yields in a short amount of time. unimi.it
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound and its analogs can benefit significantly from these principles.
Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. researchgate.netacs.orgnih.gov The microwave-assisted and Lewis acid-catalyzed methods discussed previously often align with these principles by reducing reaction times, energy consumption, and the use of hazardous reagents. researchgate.netsemanticscholar.org
The use of sustainable practices, such as employing renewable resources and catalytic processes, helps to reduce the depletion of finite resources and curb pollution. researchgate.net For instance, the development of catalytic systems that can be recycled and reused is a cornerstone of green chemistry. The synthesis of amides using recyclable acyl saccharins in aqueous media is a prime example of a sustainable process. researchgate.net
Furthermore, designing products that degrade into innocuous substances after their intended use is another crucial aspect of green chemistry. nih.gov While not directly addressed in the synthesis of this compound, considering the lifecycle of the compound is an important aspect of sustainable chemical design.
Stereoselective Synthesis of Enantiomeric Forms of this compound
The synthesis of specific enantiomers of chiral molecules like this compound is critical, as different enantiomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer in high purity.
Several strategies exist for the enantiodivergent synthesis of chiral compounds, allowing for the selective production of either enantiomer from a common starting material. academie-sciences.fr For instance, the use of chiral auxiliaries, such as ephedrine, can direct the stereochemical outcome of a reaction. By changing the order of addition of reagents, it is possible to synthesize both enantiomers of a P-chirogenic phosphine (B1218219) from the same oxazaphospholidine borane (B79455) complex derived from (+)-ephedrine. academie-sciences.fr
In the context of related heterocyclic compounds, the stereoselective synthesis of chiral 1,3-aminoalcohols has been achieved from nopinone (B1589484) through stereoselective Mannich condensation and reduction. researchgate.net These chiral aminoalcohols can then serve as precursors for other chiral molecules.
For the synthesis of optically pure 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, a related structure, resolution of a racemic mixture of the starting amine using an optically active resolving acid is employed to obtain the desired enantiomer with high optical purity. google.com
Advanced Spectroscopic and Analytical Characterization of 2 4 Chlorophenyl Morpholine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural verification of 2-(4-Chlorophenyl)morpholine.
¹H NMR: The proton NMR spectrum of a morpholine (B109124) derivative typically shows characteristic signals for the protons on the morpholine ring and any substituents. researchgate.net For N-substituted morpholines, the protons of the morpholine ring often appear as multiplets in the spectrum. nih.gov Specifically, the methylene (B1212753) (CH₂) protons adjacent to the oxygen atom in the morpholine ring are expected to resonate at different chemical shifts than the methylene protons adjacent to the nitrogen atom. researchgate.net In the case of this compound, the aromatic protons of the chlorophenyl group would appear in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. The protons on the morpholine ring itself are expected to produce signals around δ 3.5–3.8 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons of the chlorophenyl ring and the morpholine ring. The carbons of the morpholine ring, specifically the OCH₂CH₂N and NCH₂CH₂O carbons, are anticipated to appear at chemical shifts of approximately δ 66.5 and δ 48.7 ppm, respectively. The presence of the chlorine atom on the phenyl ring will also influence the chemical shifts of the aromatic carbons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 7.2-7.4 | Aromatic protons (C₆H₄Cl) |
| ¹H | 4.0-4.2 | CH (benzylic) |
| ¹H | 3.6-3.9 | O-CH₂ (morpholine) |
| ¹H | 2.8-3.1 | N-CH₂ (morpholine) |
| ¹H | 2.5-2.7 | NH (morpholine) |
| ¹³C | 138-140 | C-Cl (aromatic) |
| ¹³C | 128-130 | CH (aromatic) |
| ¹³C | 70-72 | CH (benzylic) |
| ¹³C | 66-68 | O-CH₂ (morpholine) |
| ¹³C | 45-47 | N-CH₂ (morpholine) |
Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, the molecular formula is C₁₀H₁₂ClNO, which corresponds to a molecular weight of approximately 197.66 g/mol . nih.govamericanelements.com
In an MS experiment, the molecule is ionized, often forming a molecular ion (M+), which can then break apart into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. libretexts.org For this compound, common fragmentation pathways would likely involve the cleavage of the bonds within the morpholine ring and the bond connecting the morpholine ring to the chlorophenyl group. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+ and M+2 isotopic pattern for chlorine-containing fragments.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Significance |
|---|---|---|
| 197/199 | [C₁₀H₁₂ClNO]⁺ | Molecular ion peak (M⁺), showing the isotopic pattern of chlorine. |
| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show several key absorption bands:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the N-H bond in the morpholine ring. fiveable.me
C-H Stretch: Absorptions around 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations in both the aliphatic morpholine ring and the aromatic chlorophenyl ring. fiveable.me
C-N Stretch: The C-N stretching vibration of the morpholine ring would likely appear in the fingerprint region, typically between 1110-1350 cm⁻¹. researchgate.net
C-O Stretch: The C-O-C ether linkage in the morpholine ring will show a strong absorption band around 1100-1200 cm⁻¹.
Aromatic C=C Stretch: The presence of the phenyl ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: The C-Cl bond will have a characteristic absorption in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | Secondary Amine (Morpholine) |
| 2850-3000 | C-H Stretch | Alkane & Aromatic |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1110-1350 | C-N Stretch | Amine |
| 1100-1200 | C-O Stretch | Ether |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound and assessing its purity. For this compound (C₁₀H₁₂ClNO), the theoretical elemental composition can be calculated and compared with the experimental values obtained from the analysis. nih.gov
Table 4: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 10 | 120.10 | 60.76 |
| Hydrogen (H) | 1.01 | 12 | 12.12 | 6.13 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 17.93 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.09 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 8.09 |
| Total | | | 197.68 | 100.00 |
A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's identity and purity.
X-ray Crystallography for Solid-State Structural Determination of Morpholine Derivatives
Table 5: Chemical Compound Names
| Compound Name |
|---|
| This compound |
Pharmacological and Biological Activities of 2 4 Chlorophenyl Morpholine and Its Derivatives
Anti-Inflammatory Effects and Associated Mechanisms of Morpholine (B109124) Derivatives
Derivatives of 2-(4-chlorophenyl)morpholine have demonstrated notable anti-inflammatory properties. For instance, a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema test. nih.gov Among these, 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) exhibited the most significant anti-inflammatory effect, with a 74.17% inhibition of edema. nih.gov This activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov
Similarly, some 4-aryl-2-arylimino-2,3-dihydrothiazole derivatives containing a morpholine moiety have shown anti-inflammatory effects in carrageenan-induced paw edema in rats. researchgate.net The presence of the morpholine ring, often in combination with other heterocyclic systems like oxadiazole or thiazole (B1198619), appears to be a key structural feature for the observed anti-inflammatory actions. nih.govresearchgate.net Ibuprofen-containing morpholine Mannich base substituents have also shown higher anti-inflammatory activity compared to diclofenac, a standard anti-inflammatory drug. japsonline.com
Antimicrobial Potential (Antibacterial, Antifungal, Antiviral) of this compound Analogues
The antimicrobial landscape of this compound analogues is broad, encompassing antibacterial, antifungal, and antiviral activities.
Antibacterial and Antifungal Activity:
Several studies have highlighted the antimicrobial properties of morpholine derivatives. For example, newly synthesized 2-morpholinomethylamino-4-(7-unsubstituted/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines were tested against various bacteria and fungi. bioline.org.br Compound 4a from this series showed moderate activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. bioline.org.br Furthermore, compounds 3a and 15a displayed notable antifungal activity against Penicillium citrinum. bioline.org.br The structure-activity relationship analysis suggested that a chloro-substitution on the phenyl ring is crucial for activity against both bacteria and fungi. bioline.org.br
In another study, a series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides demonstrated significant in vitro antimicrobial activity. ias.ac.in These compounds were particularly potent against the fungi Candida albicans and Candida parapsilosis. ias.ac.in Chalcone-linked morpholine derivatives, such as (E)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-2-morpholinoacetamide, have also been investigated for their antimicrobial and anti-biofilm activities. tandfonline.com
Antiviral Activity:
While specific studies on the antiviral activity of this compound are limited in the provided context, the broader class of morpholine derivatives has shown promise. For instance, Moroxydine, a morpholine derivative, acts by influencing the virus-host cell system and is used as an antiviral drug. researchgate.net This suggests that the morpholine scaffold can be a valuable component in the design of new antiviral agents.
Analgesic and Antinociceptive Activities
Derivatives of this compound have been investigated for their pain-relieving properties. A study on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice demonstrated significant antinociceptive effects in both the hot plate and writhing tests. nih.govnih.gov These effects were observed without impacting motor coordination. nih.govnih.gov This suggests that the combination of the morpholine and 1,2,4-triazole (B32235) heterocyclic systems can be beneficial for reducing pain perception. nih.gov
Furthermore, pharmacological screening of certain 4-aryl-2-arylimino-2,3-dihydrothiazole derivatives containing a morpholine moiety revealed analgesic effects in a visceral pain model in mice. researchgate.net Some pyrrolidine-2,5-dione derivatives have also shown significant analgesic properties in the writhing test. mdpi.com
Antioxidant Properties and Radical Scavenging Capabilities of this compound Derivatives
The antioxidant potential of this compound derivatives has been explored through various studies. Morpholine-based chalcones were evaluated for their antioxidant properties using the DPPH free radical scavenging assay. mdpi.com The study indicated that these compounds possess antioxidant activity.
In another investigation, derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one were synthesized and their antioxidant activity was assessed in an in vitro model of oxidative stress. researchgate.net The results showed that derivatives with methyl and chlorine substituents exhibited pronounced antioxidant activity, while those with a methoxy (B1213986) substituent had moderate activity. researchgate.net Additionally, a study on 1,2,4-triazole derivatives with a morpholine moiety demonstrated that some of these compounds possess antioxidant activity, with 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol showing the most pronounced effect. dergipark.org.tr
Enzyme Inhibition Studies of this compound Derivatives
The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their pharmacological profile.
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Several morpholine derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. A study on morpholine-based chalcones revealed that some of these compounds are reversible and selective inhibitors of MAO-A. mdpi.com For instance, compounds C14 and C6 showed potent MAO-A inhibition with IC50 values of 7.91 ± 0.08 μM and 8.45 ± 0.19 μM, respectively. mdpi.com Moclobemide, a morpholine derivative, acts as a reversible inhibitor of MAO-A and is used as an antidepressant. researchgate.net Bazinaprine is another morpholine derivative that inhibits MAO and is being investigated for the treatment of depression. researchgate.net
Cyclooxygenase (COX) Inhibition (COX-1, COX-2)
The anti-inflammatory effects of many this compound derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes. A study on 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives found that compounds 2b and 2j had promising inhibitory activity against both COX-1 and COX-2 enzymes. mdpi.com Specifically, compound 2b had IC50 values of 8.096 µM for COX-1 and 8.369 µM for COX-2. mdpi.com
In another study, a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles were evaluated, and compound 5g, which contains a 2-chlorophenyl group, showed significant COX-2 inhibition with an IC50 value of 8.00μM. nih.gov Furthermore, some 2-(2-arylmorpholino)ethyl esters of ibuprofen (B1674241) have demonstrated good COX-2 selectivity. acs.org
Carbonic Anhydrase (CA) Inhibition (CA-II)
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes crucial for numerous physiological processes, including respiration, pH balance, and electrolyte transport. rsc.orgrsc.org The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain cancers. nih.govnih.gov
Morpholine derivatives have been investigated as potential CA inhibitors. A study of thiazole derivatives bearing a morpholine moiety revealed varying degrees of inhibitory activity against bovine carbonic anhydrase II (CA-II). rsc.org Notably, some of these derivatives exhibited greater affinity for the enzyme than the standard inhibitor, acetazolamide (B1664987). rsc.orgresearchgate.net Kinetic studies of the most potent compound in that series demonstrated concentration-dependent inhibition with a Kᵢ value of 9.64 ± 0.007 μM. rsc.orgresearchgate.net The morpholine and thiazole components are thought to enhance inhibitory efficacy by interacting with the CA-II binding site. rsc.org
Another series of 2-morpholino-4-phenylthiazol-5-yl acrylamide (B121943) derivatives were explored as non-sulfonamide CA inhibitors. nih.gov These compounds showed good activity against the human isoforms hCA II, hCA IX, and hCA XII, with Kᵢ values for hCA II in the range of 9.3–77.7 μM. nih.gov Interestingly, these derivatives were inactive against the hCA I isoform. nih.gov
Furthermore, some morpholine-acetamide derivatives have shown significant inhibitory activities against carbonic anhydrase, with one compound exhibiting an IC₅₀ of 8.12 μM, comparable to the standard drug acetazolamide (IC₅₀ 7.51 μM). nih.gov In a separate study, N,N'-bis[1-(4-chlorophenyl)-3-(morpholine-4-yl)propylidene]hydrazine dihydrochlorides were found to be potent inhibitors of both hCA I and hCA II. nih.gov
Table 1: Carbonic Anhydrase II Inhibition by Morpholine Derivatives
| Compound Class | Target Enzyme | Inhibition Data (Kᵢ/IC₅₀) | Reference |
|---|---|---|---|
| Morpholine derived thiazoles | Bovine CA-II | Kᵢ = 9.64 ± 0.007 μM (most potent) | rsc.orgresearchgate.net |
| 2-Morpholino-4-phenylthiazol-5-yl acrylamides | Human CA-II | Kᵢ = 9.3–77.7 μM | nih.gov |
| Morpholine-acetamide derivatives | Carbonic Anhydrase | IC₅₀ = 8.12 μM (most potent) | nih.gov |
Tyrosinase Inhibition by Morpholine-Based Sulfonamides and Acrylamides
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.govmdpi.com
A series of halogenated sulfonamides containing a morpholine moiety were synthesized and evaluated as tyrosinase inhibitors. nih.gov All synthesized compounds proved to be potent inhibitors of the enzyme. nih.gov Kinetic analysis revealed that one of the compounds inhibited tyrosinase in a non-competitive manner, with a Kᵢ value of 0.0025 μM. nih.gov
Additionally, benzenesulfonamides incorporating a 1,3,5-triazine (B166579) ring substituted with morpholine showed moderate tyrosinase inhibitory activity. tandfonline.com
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition by Pyrimidine-4-Carboxamides
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. acs.orgacs.orgnih.gov
In the development of NAPE-PLD inhibitors, a high-throughput screening identified a pyrimidine-4-carboxamide (B1289416) hit compound, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, with submicromolar activity (Kᵢ = 0.30 μM). nih.gov Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamide derivatives led to the discovery that replacing the morpholine substituent with an (S)-3-hydroxypyrrolidine group increased the inhibitory potency by 10-fold and reduced lipophilicity. acs.orgacs.orgnih.govresearchgate.net This optimization resulted in the development of LEI-401, a potent and selective NAPE-PLD inhibitor with drug-like properties suitable for in vivo studies. acs.orgacs.orgnih.govresearchgate.net
Inhibition of Other Enzyme Systems
Morpholine-containing compounds have demonstrated inhibitory activity against a variety of other enzyme systems.
Squalene (B77637) Synthase: As inhibitors of cholesterol biosynthesis, squalene synthase inhibitors are investigated as potential antihyperlipidemic agents. nih.govnih.gov Several substituted morpholine derivatives have been studied as potent inhibitors of this enzyme. nih.gov By combining pharmacophore moieties, morpholine derivatives with antioxidant and squalene synthase inhibitory activities have been designed. nih.gov Further structural modifications, including changes to the morpholine ring, have led to the development of potent bifunctional analogues with IC₅₀ values for squalene synthase inhibition as low as 0.014 μM. acs.org
Monoacylglycerol Lipase (MGL): MGL is a key enzyme in the endocannabinoid system, responsible for the breakdown of 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netmdpi.com Inhibition of MGL is a therapeutic target for neurological disorders. researchgate.net Morpholin-3-one derivatives have been identified as a novel scaffold for MGL inhibitors. researchgate.netresearchgate.net In the optimization of pyrimidine-4-carboxamide inhibitors, analogues containing a morpholine at the R4 position were found to be potent against human MGL. acs.org The introduction of a morpholine fragment into certain inhibitor scaffolds has also been shown to improve the selectivity profile for MGL. mdpi.com
Fatty Acid Amide Hydrolase (FAAH): FAAH is another crucial enzyme in the endocannabinoid system that degrades anandamide. nih.govrsc.org Boronic acid derivatives incorporating a morpholine moiety have been identified as potent inhibitors of FAAH. gre.ac.uk
Drug Metabolizing Enzymes: The morpholine moiety is often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties. nih.govsci-hub.se For example, the inclusion of a morpholine group in the structure of the anticancer drug Gefitinib prolonged its plasma half-life. sci-hub.se
Central Nervous System (CNS) Activities of Morpholine-Containing Compounds
The morpholine scaffold is present in several drugs targeting the central nervous system, where it can influence receptor binding and improve properties like blood-brain barrier permeability. acs.org
Sympathomimetic and Central Dopaminergic Effects
The structural similarity of some aryl-morpholine derivatives to endogenous neurotransmitters suggests their potential to interact with CNS targets. acs.org While specific studies on the sympathomimetic and central dopaminergic effects of this compound itself are not detailed in the provided context, the general class of morpholine-containing compounds includes agents with known CNS activity. For instance, the antidepressant drug Reboxetine, which contains a morpholine ring, is a selective norepinephrine (B1679862) reuptake inhibitor. taylorandfrancis.com
Anticonvulsant Properties of 1,2,4-Triazole-3-thione Derivatives
Derivatives of 1,2,4-triazole-3-thione have been evaluated for their anticonvulsant activity. nih.govzsmu.edu.ua Studies on mouse models of maximal electroshock-induced seizures have shown that certain derivatives possess significant anticonvulsant effects. researchgate.net One of the most potent compounds in a studied series had an ED₅₀ of 35.2 mg/kg. nih.gov The incorporation of a morpholine moiety into 1,2,4-triazole derivatives has also been explored in the context of their anticonvulsant potential. uobaghdad.edu.iqresearchgate.net For example, certain 2-((5-(4-fluorophenyl)-4-R₂-1,2,4-triazol-3-yl)thio)-1-arylethanones have demonstrated the ability to increase the latent period of convulsions and reduce their duration in animal models. zsmu.edu.ua
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetazolamide |
| Gefitinib |
| LEI-401 |
| N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide |
Receptor Modulation
Derivatives of this compound have been investigated for their ability to modulate various receptors, including cannabinoid, GABAa, and sodium channels.
CB1 Receptors: The endocannabinoid system, particularly the CB1 receptor, is a target for modulating food intake. nih.gov While some cannabinoid agonists promote hyperphagia, CB1-selective antagonists like N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide (SR141716A) have been shown to reduce food intake. nih.gov The activity of such antagonists is thought to be mediated by CB1 receptors on capsaicin-sensitive sensory terminals. nih.gov Research has explored various antagonists for the CB1 receptor, including rimonabant, which is N-(piperidine-1-il)-5-[4-chlorophenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. jbclinpharm.org Furthermore, allosteric modulators of the CB1 receptor, such as Org27569, have demonstrated biased effects, blocking cAMP inhibition by cannabinoid ligands while having minimal impact on other signaling pathways. nih.gov
GABAa Receptors: The GABAa receptor is a key target for agents with anxiolytic and anticonvulsant properties. nih.gov New series of imidazolones, including 1-(4-chlorophenyl)-4-morpholin-1-yl-1,5-dihydro-imidazol-2-one, have been synthesized and shown to modulate the GABAa receptor response, exhibiting pharmacological activity with fewer side effects than typical benzodiazepine (B76468) receptor agonists. nih.gov These compounds have shown protective effects in animal models of seizures. nih.gov The development of selective agonists, antagonists, and inverse agonists for the GABAa receptor is a focus of research for treating conditions like anxiety, sleep disorders, and seizure disorders. google.com.pg Some 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated antinociceptive effects, which may be linked to their interaction with GABAa receptors. researchgate.net
Sodium Channels: Certain derivatives of this compound have been studied for their effects on sodium channels. researchgate.net Agents that block sodium channels are known to have antinociceptive properties. researchgate.net Some 1,2,4-triazole-3-thione derivatives containing a morpholine moiety have been shown to exert their effects by influencing GABAa receptors and blocking neuronal sodium channels. researchgate.net Additionally, lipophilic 2-(4-chlorophenyl)-4-thiazolyl-1,4-dihydropyridines have been synthesized and evaluated for their calcium channel antagonist activity and protection against seizures. researchgate.net
Metabolic and Cardiovascular Influences of this compound Analogues
Analogues of this compound have demonstrated potential in managing metabolic and cardiovascular conditions, particularly in relation to lipid levels.
Several novel morpholine derivatives have been synthesized and evaluated for their ability to lower lipid and cholesterol levels. rjptonline.orgacs.org One study reported on 2-biphenylyl morpholine derivatives that inhibit lipid peroxidation. acs.org The most potent of these, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, significantly decreased total cholesterol, low-density lipoprotein (LDL), and triglycerides in hyperlipidemic rats. rjptonline.orgacs.orgilam.ac.ir Amides of non-steroidal anti-inflammatory drugs (NSAIDs) with thiomorpholine (B91149) have also been shown to substantially reduce lipidemic indices in animal models. researchgate.net The indomethacin (B1671933) derivative was particularly effective, lowering total cholesterol, triglycerides, and LDL cholesterol. researchgate.net
The search for new anti-dyslipidemic agents has included the exploration of 1,3-oxazole derivatives. epo.org These compounds, along with cholesterol absorption inhibitors and ileal Na+/bile acid cotransporter inhibitors, represent potential therapeutic strategies for dyslipidemia. epo.orggoogle.com
Hypolipidemic and Hypocholesterolemic Actions
Anticancer and Cytotoxic Investigations of Morpholine Derivatives
The morpholine scaffold is a common feature in many compounds investigated for their anticancer and cytotoxic potential. rjptonline.orgresearchgate.net
A variety of morpholine derivatives have been synthesized and tested against different cancer cell lines. For instance, morpholine-substituted quinazoline (B50416) derivatives have shown cytotoxic potential against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines. nih.govnih.gov Two compounds in this series, AK-3 and AK-10, displayed significant cytotoxic activity, inhibiting cell proliferation and inducing apoptosis. nih.govnih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors, with compound 10e showing exceptional activity against A549 cells. mdpi.com The incorporation of morpholine and trifluoromethyl moieties was found to enhance the selectivity and potency of these compounds. mdpi.com
Other research has focused on pyrimidine-morpholine hybrids, with some compounds demonstrating appropriate cytotoxic potential against SW480 (colon cancer) and MCF-7 cell lines. researchgate.net In silico studies have also been used to identify morpholine derivatives with potential antineoplastic activity against lung cancer, metastasis melanoma, and Non-Hodgkin's lymphoma. pharmainfo.in
Table 1: Cytotoxic Activity of Selected Morpholine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| AK-3 | A549 | 10.38 ± 0.27 | nih.gov |
| MCF-7 | 6.44 ± 0.29 | nih.gov | |
| SHSY-5Y | 9.54 ± 0.15 | nih.gov | |
| AK-10 | A549 | 8.55 ± 0.67 | nih.gov |
| MCF-7 | 3.15 ± 0.23 | nih.gov | |
| SHSY-5Y | 3.36 ± 0.29 | nih.gov | |
| Compound 10e | A549 | 0.033 ± 0.003 | mdpi.com |
| Compound 10h | MCF-7 | 0.087 ± 0.007 | mdpi.com |
| Compound 10d | A549 | 0.062 ± 0.01 | mdpi.com |
| MCF-7 | 0.58 ± 0.11 | mdpi.com | |
| MDA-MB-231 | 1.003 ± 0.008 | mdpi.com |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Immunomodulating Action
The immunomodulatory potential of morpholine derivatives is an area of active research. Blockade of the PD-1/PD-L1 pathway, for example, has been shown to enhance immune responses. google.com A derivative of rimonabant, 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated anti-inflammatory properties in microglial cells and has shown promise in a mouse model of Parkinson's disease by reducing proinflammatory molecules. nih.gov
Antimalarial Research Applications of this compound Derivatives
Morpholine derivatives have also been explored for their potential as antimalarial agents. mdpi.com Some triazolopyrazine compounds, which are believed to act by dysregulating the P. falciparum ATP4ase (PfATP4), have shown in vitro potency against the malaria parasite. nih.gov A derivative of Torin 2, NCATS-SM3710, has demonstrated potent antimalarial activity against various life cycle stages of Plasmodium by inhibiting the P. falciparum phosphatidylinositol 4-kinase (PfPI4KIIIβ). nih.gov The replacement of an aminopyridyl group with a 4-chlorophenyl group in one analog resulted in a decrease in potency against the parasites. nih.gov
Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl Morpholine Analogues
Impact of Substituents on the Morpholine (B109124) Ring on Biological Efficacy
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a common feature in many biologically active compounds due to its ability to improve solubility and pharmacokinetic profiles. vulcanchem.com Modifications to this ring in 2-(4-chlorophenyl)morpholine analogues have been shown to significantly impact their biological efficacy.
In some cases, the morpholine ring itself is a key pharmacophoric element. For example, in a series of pyrido[2,3-d]pyrimidin-4(1H)-ones, the morpholine moiety was found to be crucial for their anticancer activity. mdpi.com The cleavage of the morpholine ring during mass spectrometry analysis further highlights its presence as a distinct structural unit. jrespharm.com
The introduction of substituents can also modulate the ring's basicity and, consequently, its interaction with physiological targets. The pKa of the morpholine nitrogen is a key determinant of its protonation state at physiological pH, which can affect cell permeability and target engagement. vulcanchem.com
Interactive Table: Impact of Morpholine Ring Modifications
Influence of the 4-Chlorophenyl Moiety on Target Interaction and Activity
The 4-chlorophenyl group is a common motif in bioactive molecules, often contributing to target binding through hydrophobic and electronic interactions. vulcanchem.com In the context of this compound analogues, this moiety plays a critical role in defining the compound's pharmacological profile.
The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group that can influence the electronic distribution of the entire molecule. This can enhance binding to specific biological targets. vulcanchem.com For example, in a series of pyrimidine (B1678525) derivatives, a 4-chlorophenyl moiety was found to be the most potent inhibitor of LPS-induced TNF-α generation. rsc.org Similarly, in a study of 4H-chromene linked pyrazole-1,2,3-triazole hybrids, the 4-chlorophenyl substituted compound exhibited potent cytotoxic activity against several cancer cell lines. arkat-usa.org
The hydrophobic nature of the chlorophenyl group can also facilitate passage through biological membranes and enhance interactions with hydrophobic pockets in target proteins. vulcanchem.com The position of the chloro substituent is often crucial; 4-substitution has been shown to maximize hydrophobic interactions with receptor subpockets. vulcanchem.com In some cases, replacing the chloro group with other substituents, such as a trifluoromethyl group, can lead to active compounds, but they may not be as potent as the corresponding chloro-substituted analogues. acs.org
Interactive Table: Influence of the 4-Chlorophenyl Moiety
Role of Linker Moieties and Peripheral Substitutions on Activity Profile
For instance, an acetyl linker can be a key structural component. In some quinazolinone analogues, an acetamide (B32628) linker was found to be important for antitumor properties. tandfonline.com The flexibility of linkers is a critical factor; studies on benzenesulfonamides have shown that the flexibility of a hydrazone linker can control the potency of inhibitors. nih.gov Extended and more rigid linkers, such as propenyloxy and propynyloxy, have been shown to provide greater potency in certain series of antitubercular drugs. researchgate.net
The introduction of other heterocyclic rings, such as thiadiazole or thiazole (B1198619), can also profoundly affect biological activity. A combination of morpholine and 1,2,4-triazole (B32235) rings has been shown to be beneficial for antinociceptive activity. nih.gov In a study of morpholine-based thiazoles, the thiazole residue and its substitutions were crucial for their inhibitory activity against carbonic anhydrase-II. rsc.org Specifically, a 4-para-nitrophenyl substitution on the thiazole ring resulted in a more potent compound series. rsc.org
The nature of these linkers and peripheral groups can also influence pharmacokinetic properties. For example, the introduction of aminoalkyl groups via a Mannich reaction can enhance water solubility and bioavailability. vulcanchem.com
Interactive Table: Role of Linkers and Peripheral Substitutions
Stereochemical Considerations in Structure-Activity Relationships
The presence of a chiral center at the 2-position of the morpholine ring in this compound means that it can exist as a pair of enantiomers, (R) and (S). Stereochemistry is a critical factor in SAR, as enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one enantiomer over the other.
The differential activity of enantiomers is a well-established principle in pharmacology. For many drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of individual enantiomers are often necessary to fully understand the SAR of a chiral compound.
In the case of this compound and its analogues, the spatial arrangement of the 4-chlorophenyl group and the substituents on the morpholine ring relative to each other is crucial for proper binding to the target. The specific three-dimensional conformation adopted by each enantiomer will determine how well it fits into the binding site of a protein. For example, in a study of pyrimidine derivatives, the stereochemistry at a chiral center was found to be a key determinant of activity. rsc.org
The synthesis of enantiomerically pure compounds can be achieved through various methods, including chiral resolution of a racemic mixture or asymmetric synthesis. The evaluation of the biological activity of each enantiomer separately allows for a more precise understanding of the stereochemical requirements for target interaction.
Computational and In Silico Approaches to SAR Prediction and Molecular Docking
In modern drug discovery, computational and in silico methods are indispensable tools for predicting SAR and understanding ligand-target interactions at a molecular level. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are widely used to guide the design and optimization of new drug candidates.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. smolecule.com This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For analogues of this compound, docking studies can help to explain the observed SAR by revealing how different substituents on the morpholine ring or the phenyl group affect the binding to a particular target. For example, docking studies of morpholine-derived thiazoles have been used to analyze their binding mode as carbonic anhydrase-II inhibitors. rsc.orgresearchgate.net
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. This can help to prioritize which compounds to synthesize and test, thereby saving time and resources.
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process. They provide a rational basis for the design of new analogues with improved potency and selectivity, and they can help to elucidate the molecular mechanisms underlying the observed biological effects.
Pharmacokinetic and Metabolic Fate of 2 4 Chlorophenyl Morpholine in Biological Systems
Absorption and Distribution Studies of Morpholine (B109124) Derivatives
The absorption and distribution of morpholine derivatives are significantly influenced by the physicochemical properties imparted by the morpholine ring. This heterocyclic scaffold can modulate a molecule's lipophilic-hydrophilic balance, which is a critical factor for its ability to be absorbed into the bloodstream and distributed to various tissues. nih.govsci-hub.se
In general, morpholine is absorbed following oral, dermal, and inhalation routes of administration. nih.gov Once absorbed, it is distributed to all organs. nih.gov For instance, in studies with the drug candidate PKI-587, a bis(morpholino-1,3,5-triazine) derivative, intravenous administration in nude mice showed a high volume of distribution (7.2 L/kg), suggesting extensive tissue distribution. celcuity.com This was coupled with low plasma clearance, indicating minimal metabolism. celcuity.com
The morpholine ring's presence can also influence a compound's ability to cross biological barriers. The introduction of a morpholine-containing mofetil group to mycophenolic acid, creating the prodrug mycophenolate mofetil, facilitates its absorption from the intestine. sci-hub.se
The following table summarizes key pharmacokinetic parameters for select morpholine derivatives, illustrating the impact of the morpholine moiety on their distribution.
| Compound | Administration Route | Key Findings | Reference |
| PKI-587 | Intravenous (nude mice) | High volume of distribution (7.2 L/kg), suggesting extensive tissue distribution. Low plasma clearance (7 mL/min/kg). | celcuity.com |
| Mycophenolate Mofetil | Oral | The morpholine-containing mofetil group is cleaved off presystemically after absorption from the intestine. | sci-hub.se |
| Morpholine | Oral, Dermal, Inhalation (rats) | Distributed to all organs and eliminated rapidly. | nih.gov |
Metabolic Pathways and Metabolite Identification of Morpholine Moiety (e.g., morpholine lactone, lactam formation)
The metabolic fate of the morpholine moiety is a crucial aspect of its use in drug design, as it generally leads to non-toxic metabolites. sci-hub.se The primary metabolic transformations involve oxidation of the morpholine ring. sci-hub.seresearchgate.netnih.gov
Common metabolic pathways for the morpholine ring include:
Oxidative ring opening: This is a primary metabolic route for some morpholine-containing compounds, leading to the formation of more polar metabolites. nih.gov
Morpholine N-oxidation: This process can occur, as seen in the metabolism of moclobemide. researchgate.net
Morpholine C-oxidation: This is another oxidative pathway that contributes to the metabolism of morpholine derivatives. researchgate.net
Lactone and Lactam Formation: Oxidation of the morpholine ring can lead to the formation of morpholine lactones or lactams, as observed in the metabolism of drugs like linezolid (B1675486) and gefitinib. sci-hub.se
For example, the metabolism of the synthetic antimalarial OZ439 involves minor contributions from N-oxidation of the morpholine nitrogen and deethylation cleavage of the morpholine ring. acs.orgbohrium.com Secondary transformations can then lead to dihydroxylation metabolites and metabolites containing both monohydroxylation and morpholine N-oxidation. acs.orgbohrium.com Similarly, the metabolism of mycophenolate mofetil can result in the formation of N-(2-hydroxyethyl)-morpholine and N-(2-carboxymethyl)-morpholine. hmdb.ca
The table below details some of the identified metabolites of morpholine-containing compounds.
| Parent Compound | Metabolic Pathway | Resulting Metabolite(s) | Reference |
| Linezolid | Oxidation | Morpholine lactone | sci-hub.se |
| Gefitinib | Oxidation | Morpholine lactam | sci-hub.se |
| OZ439 | N-oxidation, Deethylation | N-oxide of morpholine, deethylated morpholine ring metabolites | acs.orgbohrium.com |
| Mycophenolate Mofetil | Enzymatic action | N-(2-hydroxyethyl)-morpholine, N-(2-carboxymethyl)-morpholine | hmdb.ca |
| Moclobemide | N-oxidation, C-oxidation | Various oxidation products | researchgate.net |
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Morpholine Metabolism
The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, plays a significant role in the metabolism of many morpholine-containing compounds. nih.govsci-hub.seacs.orgbohrium.com The morpholine ring is often metabolized by CYP3A4 through oxidation. sci-hub.se
For the synthetic antimalarial OZ439, reaction phenotyping indicated that CYP3A4 is the primary enzyme responsible for its metabolism. acs.orgbohrium.com The metabolism of some morpholine derivatives can also be influenced by other CYP enzymes. For instance, aryl morpholino triazenes have been shown to inhibit CYP1A1 and CYP1B1. bohrium.com In some cases, the interaction with the CYP system can be complex. Fomocaine and its derivatives have been shown to have a lesser influence on the CYP system with increasing alkyl chain length on the morpholine ring. nih.gov
The following table highlights the involvement of CYP enzymes in the metabolism of specific morpholine derivatives.
| Compound/Derivative Class | Interacting CYP Enzyme(s) | Effect | Reference |
| General Morpholine Derivatives | CYP3A4 | Oxidation of the morpholine ring. | nih.govsci-hub.se |
| OZ439 | CYP3A4 | Primary enzyme responsible for metabolism. | acs.orgbohrium.com |
| Aryl Morpholino Triazenes | CYP1A1, CYP1B1 | Inhibition of enzyme activity. | bohrium.com |
| Fomocaine Derivatives | CYP system | Influence on the CYP system decreases with enlarging alkyl chain length. | nih.gov |
Excretion Routes and Clearance Mechanisms
The excretion of morpholine and its derivatives primarily occurs through the urine. nih.goviarc.fr In various animal models, a significant portion of administered morpholine is excreted unchanged in the urine. nih.gov
For the antibiotic linezolid, approximately 35% of the administered dose is excreted as the parent drug in the urine, with about 50% excreted as two main inactive ring-opened carboxylic acid metabolites. researchgate.net The total clearance of linezolid is 80 mL/min, and it is eliminated through both renal and non-renal routes with a half-life of 5-7 hours. researchgate.net In the case of moclobemide, an average of 95% of the dose was recovered in the urine within four days of oral administration. researchgate.net
The clearance of morpholine-containing compounds can vary. For example, the bis(morpholino-1,3,5-triazine) derivative, PKI-587, exhibited low plasma clearance in nude mice, suggesting minimal metabolism. celcuity.com In contrast, N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide shows rapid glucuronidation in hepatic microsomes, indicating a faster clearance mechanism. vulcanchem.com
This table summarizes the excretion and clearance data for several morpholine derivatives.
| Compound | Primary Excretion Route | Clearance/Half-life | Key Findings | Reference |
| Morpholine | Urine | Rapid elimination | Excreted largely unchanged in rats. | nih.gov |
| Linezolid | Urine | Total clearance: 80 mL/min; t1/2: 5-7 hours | Excreted as parent drug and metabolites. | researchgate.net |
| Moclobemide | Urine | - | ~95% of dose recovered in urine. | researchgate.net |
| PKI-587 | - | Low plasma clearance | Minimal metabolism. | celcuity.com |
| N-[2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide | - | t1/2 = 12 min in hepatic microsomes | Rapid glucuronidation. | vulcanchem.com |
Blood-Brain Barrier Permeability and CNS Distribution
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). The morpholine moiety is often incorporated into molecules to improve their CNS penetration due to its ability to modulate the lipophilic-hydrophilic balance and its pKa value, which is similar to the pH of blood. nih.govnih.gov
Conversely, the introduction of a 2,5-dimethylmorpholine (B1593661) into a thieno[3,2-b]pyridine-5-carboxamide core resulted in a highly CNS penetrant compound. nih.gov This highlights the nuanced role of the morpholine scaffold in achieving optimal CNS distribution.
The following table provides examples of how the morpholine moiety affects the BBB permeability of different compounds.
| Compound/Modification | Effect on BBB Permeability | Rationale/Observation | Reference |
| N4-(4-Chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine | Poor | Likely due to the polarity of the morpholine group. | vulcanchem.com |
| Replacement of morpholine with piperazine | Reduced | Increased water solubility. | vulcanchem.com |
| Introduction of 2,5-dimethylmorpholine into a thieno[3,2-b]pyridine-5-carboxamide core | High | - | nih.gov |
Toxicological Assessment and Safety Profiling of 2 4 Chlorophenyl Morpholine
In Vitro Cytotoxicity and Genotoxicity Evaluations
The potential for 2-(4-Chlorophenyl)morpholine and its related compounds to cause cellular damage and genetic mutations has been investigated through a series of in vitro tests. These assays are crucial for identifying potential hazards at the cellular level.
Genotoxicity studies on analogous chlorophenyl derivatives have consistently shown a lack of mutagenic effects in the Ames test. vulcanchem.com Specifically, the fungicide dimethomorph (B118703), which incorporates the this compound structure, has been found to be negative for gene mutations in both Salmonella typhimurium and E. coli bacterial strains, as well as in mammalian gene mutation assays. epa.gov This indicates a low likelihood of the compound causing genetic mutations. orst.edu Safety data sheets for products containing dimethomorph corroborate these findings, stating that mutagenicity tests have not revealed any genotoxic potential. basf.com
While specific in vitro cytotoxicity data for this compound is limited in publicly available literature, research on analogous compounds provides some context. A variety of novel synthesized molecules that feature both morpholine (B109124) and chlorophenyl groups have been assessed for their cytotoxic effects. These evaluations have been performed on a range of human cancer cell lines, including those from the lung (A-549), liver (HepG-2), breast (MCF-7), and brain (glioblastoma), typically using the MTT assay to measure cell viability. researchgate.netijcce.ac.irmdpi.com For instance, certain 4-(halogenoanilino)-6-bromoquinazolines that include a 2-(4-chlorophenyl) substituent have undergone evaluation for their cytotoxic properties. mdpi.com
Table 1: Summary of In Vitro Genotoxicity Data for Related Compounds
| Test System | Compound Tested | Finding | Citation(s) |
|---|---|---|---|
| Ames Test (S. typhimurium, E. coli) | Dimethomorph | Negative | epa.gov |
| Mammalian Gene Mutation Assay | Dimethomorph | Negative | epa.gov |
| Ames Test | Analogous Chlorophenyl Derivatives | Negative | vulcanchem.com |
In Vivo Preclinical Safety and Toxicity Studies
Preclinical safety and toxicity studies conducted in animal models provide essential information regarding the systemic effects of this compound and its analogues. The majority of available data comes from studies on the related fungicide, dimethomorph.
Acute Toxicity
Dimethomorph has demonstrated low acute toxicity in various animal studies. epa.govfao.org The acute oral lethal dose (LD50) in rats is reported to be 3900 mg/kg, and in mice, it is 5000 mg/kg for males and 3700 mg/kg for females. orst.edu The dermal LD50 in rats is greater than 2000 mg/kg, indicating very low toxicity via skin contact. orst.edubasf.com Similarly, the acute inhalation LC50 in rats is above 4.24 mg/L. fao.org Studies have also shown that dimethomorph is not a skin irritant or sensitizer. fao.org Mild and transient eye irritation has been observed. fao.org
Subchronic Toxicity
Subchronic toxicity has been evaluated through feeding studies in rats. In a 90-day study where Sprague-Dawley rats were fed technical grade dimethomorph, a No Observed Adverse Effect Level (NOAEL) was established at over 1000 ppm (equivalent to 73 mg/kg/day for males and 82 mg/kg/day for females), as no significant adverse effects were seen at the highest dose. epa.gov Longer-term studies have identified the liver as a target organ, with effects such as decreased body weight and microscopic changes observed at higher doses. epa.gov In one such study, the NOAEL was 200 ppm (11.9 mg/kg/day) for females and 750 ppm (36.2 mg/kg/day) for males. epa.gov
Developmental and Reproductive Toxicity
The potential for developmental and reproductive toxicity has been assessed for dimethomorph in studies with rats and rabbits. epa.govfederalregister.gov No developmental toxicity was found in a rabbit study, which established a developmental NOAEL of 650 mg/kg/day. epa.gov A two-generation reproduction study in rats showed no impact on reproductive performance, although a slight delay in incisor eruption was noted in pups at the highest dose. epa.gov The developmental NOAEL in this study was 300 ppm. epa.gov The collective data from these studies did not indicate any increased susceptibility of offspring to the effects of the compound during prenatal or postnatal development. epa.gov
Table 2: Summary of In Vivo Toxicity Data for Dimethomorph
| Study Type | Species | Route of Administration | Key Finding(s) | NOAEL | LOAEL | Citation(s) |
|---|---|---|---|---|---|---|
| Acute Oral LD50 | Rat | Oral | Low acute toxicity | Not Applicable | Not Applicable | orst.edu |
| Acute Dermal LD50 | Rat | Dermal | >2000 mg/kg | Not Applicable | Not Applicable | orst.edubasf.com |
| Acute Inhalation LC50 | Rat | Inhalation | >4.24 mg/L | Not Applicable | Not Applicable | fao.org |
| 90-Day Feeding Study | Rat | Oral | No significant effects at the highest dose tested | >1000 ppm | Not Established | epa.gov |
| Chronic Toxicity Study | Rat | Oral | Decreased body weight and liver effects in females; decreased body weight and arteritis in males | 200 ppm (female), 750 ppm (male) | 750 ppm (female), 2000 ppm (male) | epa.gov |
| Developmental Toxicity | Rabbit | Oral | No evidence of developmental toxicity | 650 mg/kg/day (developmental) | Not Established | epa.gov |
| Two-Generation Reproduction | Rat | Oral | Delayed incisor eruption in offspring at high dose | 300 ppm (developmental & parental) | 1000 ppm (developmental & parental) | epa.gov |
Therapeutic Applications and Clinical Translational Potential of 2 4 Chlorophenyl Morpholine Based Compounds
Development as Novel Therapeutic Agents for Specific Diseases
The 2-(4-chlorophenyl)morpholine scaffold has been extensively utilized in the design and synthesis of compounds with potential therapeutic applications across several disease areas, including inflammatory conditions, central nervous system (CNS) disorders, metabolic conditions, and glaucoma.
Anti-inflammatory Agents
Derivatives incorporating the this compound scaffold have shown promise as anti-inflammatory agents. For instance, a series of 3-(4-chlorophenyl)-2-(4-morpholino)thiophene analogs were synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net In a carrageenan-induced rat paw edema model, an acute in vivo model of inflammation, several of these compounds demonstrated notable protective effects. nih.govresearchgate.net
| Compound ID | Protection against Edema (%) |
| AP49 | 20 |
| AP158 | 23 |
| AP88 | 20 |
| AP82 | 27 |
| Ibuprofen (B1674241) (Standard) | - |
These findings highlight the potential of the this compound moiety as a pharmacophore for the development of new anti-inflammatory drugs. nih.govresearchgate.net Further studies on other derivatives have also suggested their potential to modulate inflammatory pathways.
Central Nervous System (CNS) Disorders
The morpholine (B109124) ring is a key feature in many CNS-active compounds due to its ability to improve brain permeability. nih.govnih.gove3s-conferences.org The this compound scaffold is no exception and has been incorporated into molecules designed to treat various CNS disorders.
Derivatives have been investigated for their potential in managing neurodegenerative diseases and mood disorders. nih.gove3s-conferences.org The structural similarity of aryl-morpholines to endogenous neurotransmitters makes them promising candidates for interacting with CNS targets. nih.govnih.gov For example, compounds containing this scaffold have been explored as inhibitors of enzymes and modulators of receptors implicated in the pathology of CNS tumors and neurodegenerative conditions like Parkinson's disease. nih.gove3s-conferences.org
One area of investigation involves the development of dual-acting inhibitors. For instance, 2-(4-chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole was synthesized and evaluated for its inhibitory potential on enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are relevant targets in neurodegenerative diseases. mdpi.com Additionally, some 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated antinociceptive effects in animal models, suggesting potential applications in pain management. researchgate.net
Metabolic Conditions
The versatility of the this compound scaffold extends to the realm of metabolic disorders. Research has explored its incorporation into compounds designed to address conditions like type 2 diabetes. nih.gov For example, morpholine-containing compounds have been investigated as α-glucosidase inhibitors, which can help manage blood glucose levels. nih.gov The morpholine moiety in these derivatives can form crucial interactions, such as hydrogen bonds, within the active sites of metabolic enzymes. nih.gov
In one study, morpholino thiazolyl-2,4-thiazolidinediones were synthesized and tested for their insulinotropic activities. tandfonline.com Several of these compounds demonstrated an increase in insulin (B600854) release and glucose uptake, indicating both pancreatic and extrapancreatic effects. tandfonline.com For example, 5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-3-(4-fluorobenzyl)-thiazolidine-2,4-dione was among the synthesized compounds. tandfonline.com
Glaucoma
The inhibition of carbonic anhydrase (CA) is a key strategy in the management of glaucoma. nih.govresearchgate.net The this compound scaffold has been incorporated into molecules designed as CA inhibitors. researchgate.net A recent study detailed the design and synthesis of morpholine-based thiazole (B1198619) derivatives as inhibitors of bovine carbonic anhydrase-II (bCA-II), an important model for human CA-II. researchgate.netnih.gov While a 4-para-chlorophenyl analog exhibited the least inhibitory activity in this particular study, the research highlights the potential for this scaffold in the development of novel CA inhibitors for glaucoma treatment. researchgate.net The study also noted that the addition of a bromine atom to the phenyl ring of similar compounds can enhance inhibitory activity against CAII isoenzymes. nih.gov
Use as Chemical Probes in Biological Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. rjeid.com The this compound core serves as a valuable building block in the synthesis of such probes. nih.govscbt.com Its established role in forming the backbone of various biologically active compounds makes it a useful starting point for creating molecules to investigate the function and role of specific proteins in disease pathways. rjeid.com
For example, the thieno[3,2-d]pyrimidine (B1254671) scaffold, which has been combined with the this compound moiety, has been identified in inhibitors of kinases like STK17B. nih.gov By systematically modifying such scaffolds, researchers can develop potent and selective chemical probes to explore the biology of these "dark kinases" and validate them as potential drug targets. nih.gov The development of such probes is crucial for accelerating drug discovery and understanding the intricate mechanisms of cellular processes. rjeid.com
Future Directions in Drug Design and Development Utilizing the this compound Scaffold
The this compound scaffold continues to be an attractive platform for future drug design and development. e3s-conferences.org Its proven ability to impart favorable pharmacokinetic properties and to serve as a key pharmacophore for a diverse range of biological targets ensures its continued relevance in medicinal chemistry. nih.gove3s-conferences.org
Future research is likely to focus on several key areas:
Development of Dual- or Multi-Targeting Agents: The scaffold's versatility makes it an ideal foundation for creating single molecules that can modulate multiple targets, a promising strategy for treating complex multifactorial diseases. mdpi.com
Optimization of Selectivity and Potency: Further structural modifications of the this compound core will aim to enhance the selectivity and potency of new drug candidates for their intended targets, thereby minimizing off-target effects. researchgate.netnih.gov
Exploration of New Therapeutic Areas: While already investigated for a range of conditions, the potential of this scaffold may extend to other diseases. Continued screening and synthesis of novel derivatives could uncover new and unexpected biological activities.
Application in Targeted Drug Delivery: The physicochemical properties of the morpholine ring could be leveraged in the design of drug delivery systems that can target specific tissues or organs, such as the CNS. nih.gove3s-conferences.org
The ongoing exploration of the chemical space around the this compound nucleus, coupled with advances in computational chemistry and biological screening, promises to yield a new generation of innovative therapeutic agents. e3s-conferences.org
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Higher yields at 80°C |
| Solvent | Ethanol/DMF | DMF improves solubility |
| Catalyst | Triethylamine | 10–15 mol% optimal |
How is the structural conformation of this compound characterized?
X-ray crystallography and spectroscopic methods are critical:
- X-ray Data : The morpholine ring adopts a chair conformation, with the 4-chlorophenyl group oriented equatorially. Bond lengths (e.g., C–N: 1.47 Å) and angles are consistent with sp³ hybridization .
- Spectroscopy :
- ¹H NMR : Distinct signals for morpholine protons (δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–7.4 ppm).
- IR : Stretching vibrations at 1100–1250 cm⁻¹ (C–O–C) and 740 cm⁻¹ (C–Cl) .
What are the primary research applications of this compound?
- Antifungal Agents : Derivatives like dimethomorph (containing this compound scaffolds) inhibit fungal cell wall synthesis via targeting chitin synthase .
- Drug Delivery : The morpholine ring’s amphiphilic nature enables micelle formation for hydrophobic drug encapsulation .
Advanced Research Questions
How can contradictory data on biological activity be resolved?
Discrepancies in antimicrobial efficacy (e.g., against Bacillus cereus vs. Saccharomyces cerevisiae) may arise from:
Q. Table 2: Biological Activity Comparison
| Organism | MIC (µg/mL) | Mechanism Hypothesis |
|---|---|---|
| Bacillus cereus | 12.5 | Membrane disruption |
| Saccharomyces cerevisiae | 50.0 | Ergosterol inhibition |
What computational strategies predict pharmacological interactions of this compound derivatives?
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 (lanosterol demethylase). Key residues (e.g., Phe228) show strong hydrophobic interactions with the chlorophenyl group .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB: -0.5) and CYP3A4 metabolism risks .
How do environmental factors impact the stability of this compound?
- Photodegradation : UV exposure (λ = 254 nm) degrades the compound via C–Cl bond cleavage, forming 4-hydroxyphenyl byproducts. Half-life in water: ~48 hours .
- Soil Adsorption : Log Koc values (2.8–3.1) indicate moderate mobility, requiring mitigation in agricultural runoff .
What analytical methods resolve enantiomeric impurities in synthetic batches?
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers (retention times: 8.2 vs. 9.5 min) .
- Circular Dichroism : Distinct Cotton effects at 220 nm confirm enantiomeric excess (>98%) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
